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Compound of Interest

Compound Name: Lauroyl Lysine

Cat. No.: B1674573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize Lauroyl Lysine and its derivatives. This document details the experimental

protocols for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables

for comparative analysis. Furthermore, this guide includes workflow diagrams to visualize the

characterization process, aiding in the systematic structural elucidation of these compounds.

Introduction to Lauroyl Lysine and its Derivatives
Lauroyl Lysine is an amino acid derivative formed by the acylation of lysine with lauric acid. It

is widely used in the cosmetics and pharmaceutical industries due to its unique

physicochemical properties, including its lubricity, water-repellency, and smooth feel.

Derivatives of Lauroyl Lysine are of growing interest in drug development for their potential as

drug delivery vehicles, permeation enhancers, and bioactive molecules. Accurate and thorough

spectroscopic characterization is crucial for confirming the identity, purity, and structure of these

synthesized derivatives.
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The structural elucidation of a newly synthesized Lauroyl Lysine derivative typically follows a

systematic workflow that integrates multiple spectroscopic techniques. This process ensures a

comprehensive analysis, from functional group identification to the precise determination of the

molecular structure.
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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization

of Lauroyl Lysine derivatives.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. For Lauroyl Lysine derivatives, it is particularly useful for confirming the presence of

amide, carboxylic acid, and aliphatic functionalities.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: No specific sample preparation is required for a powdered sample of

Lauroyl Lysine. Ensure the sample is dry and free of solvent.

Instrument Setup:

Use an FTIR spectrometer equipped with a diamond ATR accessory.

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry

completely.

Background Measurement: Record a background spectrum of the empty, clean ATR crystal.

This will be subtracted from the sample spectrum to remove contributions from the

instrument and ambient atmosphere.

Sample Analysis:

Place a small amount of the Lauroyl Lysine powder onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans

(e.g., 32 or 64) to improve the signal-to-noise ratio.

Data Processing:

The collected spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.
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Perform baseline correction and peak picking to identify the wavenumbers of the

absorption bands.

Quantitative Data: Characteristic FTIR Absorption Bands
The following table summarizes the characteristic FTIR absorption bands for N-ε-Lauroyl-L-

lysine.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H stretch Amide, Amine

2921, 2850
C-H stretch (asymmetric &

symmetric)
Aliphatic (CH₂, CH₃)

~1720 C=O stretch Carboxylic acid

1642 C=O stretch (Amide I) Amide

1542 N-H bend (Amide II) Amide

1298 C-N stretch Amide

Note: The exact positions of the peaks can vary slightly depending on the specific derivative

and the sample's physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, enabling the unambiguous determination of its structure. Both ¹H and ¹³C NMR are

essential for the characterization of Lauroyl Lysine derivatives.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:

Weigh approximately 5-10 mg of the Lauroyl Lysine derivative for ¹H NMR and 20-50 mg

for ¹³C NMR.
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Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated

Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄). The choice of solvent may depend on the

solubility of the specific derivative.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use

sonication.

Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm

NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).

Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts (δ) and multiplicities (e.g., singlet, doublet, triplet) of the

signals.

Quantitative Data: Estimated ¹H and ¹³C NMR Chemical
Shifts for N-ε-Lauroyl-L-lysine
The following tables provide estimated chemical shifts for N-ε-Lauroyl-L-lysine in DMSO-d₆.

These values are based on the known chemical shifts of lysine and lauric acid and may vary for

different derivatives.

Table: Estimated ¹H NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

~7.8 t Nε-H (Amide)

~3.2 m Hα (Lysine)

~3.0 q Hε (Lysine)

~2.0 t α-CH₂ (Lauroyl)

~1.4 m Hδ (Lysine)

~1.3 m Hβ, Hγ (Lysine)

1.2-1.3 br s -(CH₂)₈- (Lauroyl)

~0.85 t -CH₃ (Lauroyl)

Table: Estimated ¹³C NMR Chemical Shifts (DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~174 C=O (Carboxylic acid)

~172 C=O (Amide)

~55 Cα (Lysine)

~38 Cε (Lysine)

~35 α-CH₂ (Lauroyl)

31-28 -(CH₂)₈- (Lauroyl)

~30 Cδ (Lysine)

~28 Cβ (Lysine)

~22 Cγ (Lysine)

~22 penultimate CH₂ (Lauroyl)

~14 -CH₃ (Lauroyl)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass

measurement, which can be used to confirm the molecular formula. Tandem mass

spectrometry (MS/MS) provides information about the fragmentation pattern, which can be

used to elucidate the structure.

Experimental Protocol: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)

Sample Preparation:

Prepare a dilute solution of the Lauroyl Lysine derivative (e.g., 1-10 µg/mL) in a suitable

solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).

LC Separation:
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Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start with a low percentage of mobile phase B,

increasing to a high percentage over several minutes to elute the compound.

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

MS Analysis:

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio

(m/z) of the protonated molecule [M+H]⁺.

MS/MS Fragmentation: Select the [M+H]⁺ ion for fragmentation using collision-induced

dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion

spectrum.

Data Analysis:

Determine the accurate mass of the parent ion and compare it to the theoretical mass of

the expected Lauroyl Lysine derivative.

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Quantitative Data: Mass Spectrometric Data for N-ε-
Lauroyl-L-lysine
Table: High-Resolution Mass Spectrometry Data
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Parameter Value

Molecular Formula C₁₈H₃₆N₂O₃

Exact Mass 328.2726

[M+H]⁺ (calculated) 329.2802

Table: Key MS/MS Fragmentation Ions for [M+H]⁺ of N-ε-Lauroyl-L-lysine

m/z Tentative Fragment Assignment

311.2697 [M+H - H₂O]⁺

284.2584 [M+H - COOH]⁺

184.1386 [Lauroyl group]⁺

147.1128 [Lysine]⁺

130.0863 [Lysine - NH₃]⁺

84.0808 [C₅H₁₀N]⁺ (from Lysine side chain)

Logical Workflow for Data Integration and Structure
Confirmation
The final step in the characterization process is to integrate the data from all spectroscopic

techniques to confirm the structure of the Lauroyl Lysine derivative.
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Workflow for Data Integration and Structure Confirmation
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Caption: A logical workflow illustrating the integration of data from multiple spectroscopic

techniques to confirm the chemical structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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